molecular formula C8H9NO3S B14146280 2-(2-Nitrophenylthio)ethanol CAS No. 13287-78-0

2-(2-Nitrophenylthio)ethanol

Cat. No.: B14146280
CAS No.: 13287-78-0
M. Wt: 199.23 g/mol
InChI Key: VMYUGEINKTZKMA-UHFFFAOYSA-N
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Description

2-(2-Nitrophenylthio)ethanol is an organic compound with the molecular formula C8H9NO3S It features a nitrophenyl group attached to a thioether and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenylthio)ethanol typically involves the nucleophilic substitution reaction of 2-nitrothiophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the continuous preparation method involves reacting 2-nitrotoluene with formaldehyde under nucleophilic conditions. This method is designed to optimize yield and efficiency while minimizing energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenylthio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Nitrophenylthio)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioether and ethanol moieties can interact with various biological pathways. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenylthio)ethanol is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

13287-78-0

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H9NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2

InChI Key

VMYUGEINKTZKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCCO

Origin of Product

United States

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